molecular formula C20H40O2 B8236047 (7R,11R)-3,7,11,15-tetramethylhexadecanoic acid CAS No. 199484-69-0

(7R,11R)-3,7,11,15-tetramethylhexadecanoic acid

Cat. No.: B8236047
CAS No.: 199484-69-0
M. Wt: 312.5 g/mol
InChI Key: RLCKHJSFHOZMDR-PWCSWUJKSA-N
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Description

This compound is naturally occurring and is present in various foods, particularly dairy products, ruminant meat, and some marine lipids . It has significant biological and industrial relevance due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phytanic acid can be synthesized through the oxidation of phytol, which is obtained from chlorophyll. The process involves several steps, including the conversion of phytol to phytenic acid, followed by further oxidation to produce phytanic acid . The reaction conditions typically involve the use of oxidizing agents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of phytanic acid involves the extraction of phytol from natural sources such as chlorophyll-containing plants. The extracted phytol is then subjected to chemical processes to convert it into phytanic acid. This method is efficient and allows for the large-scale production of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

Phytanic acid undergoes several types of chemical reactions, including:

    Oxidation: Phytanic acid can be oxidized to produce pristanic acid and other metabolites.

    Reduction: Reduction reactions can convert phytanic acid into its corresponding alcohols.

    Substitution: Various substitution reactions can occur, leading to the formation of different derivatives of phytanic acid.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Reaction Conditions: These reactions typically require controlled temperatures and pH levels to ensure the desired products are formed.

Major Products Formed

The major products formed from the reactions of phytanic acid include pristanic acid, various alcohols, and other derivatives that have significant biological and industrial applications .

Scientific Research Applications

Phytanic acid has a wide range of scientific research applications, including:

Mechanism of Action

Phytanic acid exerts its effects through several molecular targets and pathways. It is known to interact with peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and inflammation. By activating these receptors, phytanic acid can modulate the expression of genes involved in fatty acid oxidation and immune responses . Additionally, it has been shown to influence the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of immune and inflammatory responses .

Comparison with Similar Compounds

Phytanic acid can be compared with other similar compounds, such as pristanic acid and other branched-chain fatty acids. These compounds share structural similarities but differ in their biological activities and applications. For example:

Phytanic acid’s unique structure and properties make it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(7R,11R)-3,7,11,15-tetramethylhexadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h16-19H,6-15H2,1-5H3,(H,21,22)/t17-,18-,19?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCKHJSFHOZMDR-PWCSWUJKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC[C@@H](C)CCCC(C)CC(=O)O)CCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50332848
Record name (7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199484-69-0
Record name (7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7R,11R)-3,7,11,15-tetramethylhexadecanoic acid
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(7R,11R)-3,7,11,15-tetramethylhexadecanoic acid
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(7R,11R)-3,7,11,15-tetramethylhexadecanoic acid
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(7R,11R)-3,7,11,15-tetramethylhexadecanoic acid
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(7R,11R)-3,7,11,15-tetramethylhexadecanoic acid
Reactant of Route 6
Reactant of Route 6
(7R,11R)-3,7,11,15-tetramethylhexadecanoic acid

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